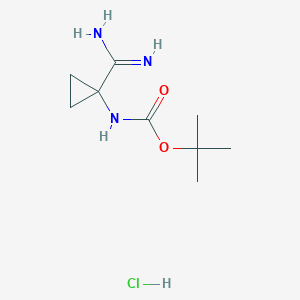
TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL
説明
TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL is a chemical compound with a unique structure that combines a cyclopropyl ring with carbamimidoyl and carbamic acid tert-butyl ester functionalities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL typically involves multiple steps. One common method starts with the cyclopropylamine, which undergoes a reaction with cyanamide to form the carbamimidoyl intermediate. This intermediate is then reacted with tert-butyl chloroformate to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carbamimidoyl group, converting it to an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates.
科学的研究の応用
Chemistry: In chemistry, TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and carbamimidoyl groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine: In medicinal chemistry, the compound is investigated for its potential as a drug candidate. Its unique structure may impart desirable pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropyl ring can introduce strain into the molecule, affecting its binding affinity and specificity. The carbamimidoyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
類似化合物との比較
Cyclopropylamine: Shares the cyclopropyl ring but lacks the carbamimidoyl and carbamic acid tert-butyl ester functionalities.
tert-Butyl carbamate: Contains the tert-butyl ester group but lacks the cyclopropyl and carbamimidoyl functionalities.
Cyanamide: Contains the carbamimidoyl group but lacks the cyclopropyl and tert-butyl ester functionalities.
Uniqueness: TERT-BUTYL (1-CARBAMIMIDOYLCYCLOPROPYL)CARBAMATE HCL is unique due to the combination of its functional groups. The presence of the cyclopropyl ring introduces strain and reactivity, while the carbamimidoyl and tert-butyl ester groups provide additional sites for chemical modification and interaction with biological targets. This combination of features makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C9H18ClN3O2 |
|---|---|
分子量 |
235.71 g/mol |
IUPAC名 |
tert-butyl N-(1-carbamimidoylcyclopropyl)carbamate;hydrochloride |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-8(2,3)14-7(13)12-9(4-5-9)6(10)11;/h4-5H2,1-3H3,(H3,10,11)(H,12,13);1H |
InChIキー |
XFPULIOSMSUOQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1(CC1)C(=N)N.Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{[5-(3-Nitrophenyl)furan-2-yl]methyleneamino}phenol](/img/structure/B8470803.png)
![2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8470808.png)
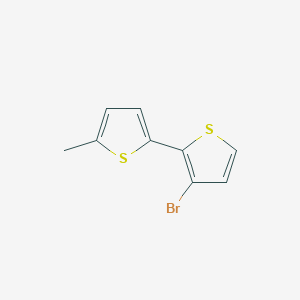
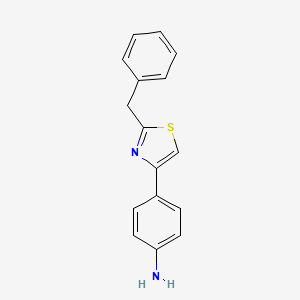
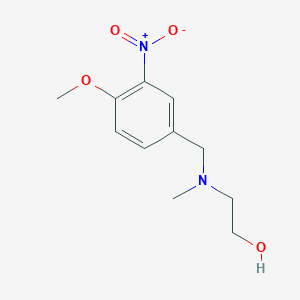
![1h-Pyrazolo[3,4-b]pyridine-1-carboxylic acid,5-hydroxy-3-(4-pyridinyl)-,1,1-dimethylethyl ester](/img/structure/B8470842.png)
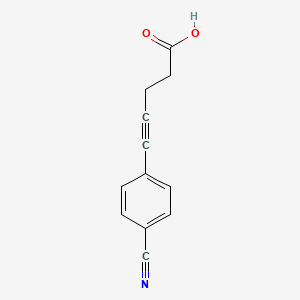



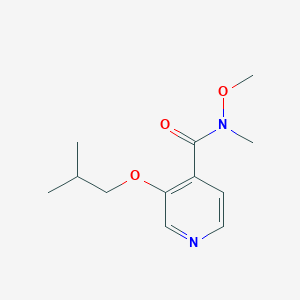
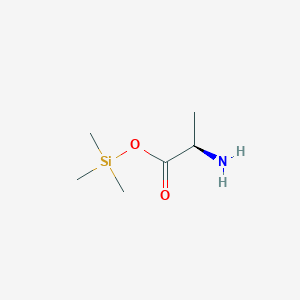

![1-Methylpyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B8470887.png)
